N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-cyclohexyloxamide

Lipophilicity Drug-likeness Permeability

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-cyclohexyloxamide (CAS 872987-27-4) is a synthetic small molecule belonging to the sulfonamide-oxazinan-oxalamide chemotype, characterized by a 1,3-oxazinan core bearing a 4-chlorophenylsulfonyl group at the ring nitrogen and an oxalamide linker connecting to a cyclohexyl terminus. Its molecular formula is C19H26ClN3O5S (MW 443.94 g/mol), with a computed XLogP3-AA of 2.7 and a topological polar surface area of 113 Ų, placing it within typical oral drug-like property space.

Molecular Formula C19H26ClN3O5S
Molecular Weight 443.94
CAS No. 872987-27-4
Cat. No. B2446301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-cyclohexyloxamide
CAS872987-27-4
Molecular FormulaC19H26ClN3O5S
Molecular Weight443.94
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H26ClN3O5S/c20-14-7-9-16(10-8-14)29(26,27)23-11-4-12-28-17(23)13-21-18(24)19(25)22-15-5-2-1-3-6-15/h7-10,15,17H,1-6,11-13H2,(H,21,24)(H,22,25)
InChIKeyGWEAJEUKUIHOBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-cyclohexyloxamide (CAS 872987-27-4): Chemical Class and Procurement Baseline


N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-cyclohexyloxamide (CAS 872987-27-4) is a synthetic small molecule belonging to the sulfonamide-oxazinan-oxalamide chemotype, characterized by a 1,3-oxazinan core bearing a 4-chlorophenylsulfonyl group at the ring nitrogen and an oxalamide linker connecting to a cyclohexyl terminus [1]. Its molecular formula is C19H26ClN3O5S (MW 443.94 g/mol), with a computed XLogP3-AA of 2.7 and a topological polar surface area of 113 Ų, placing it within typical oral drug-like property space [1]. The compound is catalogued by multiple research chemical suppliers as a screening compound for biochemical and cell-based assays, with no published biological potency data identified in the peer-reviewed literature or patent corpus as of the knowledge cutoff date.

Why Generic Substitution of N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-cyclohexyloxamide Cannot Be Assumed Safe


The oxazinan-sulfonyl-oxalamide scaffold exhibits substantial structure-activity relationship (SAR) sensitivity: even single-atom substitutions on the terminal amide, aryl sulfonyl, or oxalamide linker can alter conformational preferences, hydrogen-bonding networks, and target engagement profiles . Within the commercial screening library space, close analogs such as the cycloheptyl analog (CAS 872722-77-5), the 4-fluorophenyl analog (CAS 872722-75-3), and the tosyl analog differ in ring size, electronic character, and lipophilicity, each of which can shift binding selectivity, metabolic stability, and off-target liability in ways that are unpredictable without empirical testing . Consequently, generic substitution among these in-class compounds without confirmatory assay data introduces scientific risk that cannot be mitigated by structural similarity alone.

Quantitative Differentiation Evidence for N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-cyclohexyloxamide vs. Closest Analogs


Lipophilicity Differentiation: Cyclohexyl vs. Cycloheptyl Terminal Substituent and Impact on LogP

The target compound bears an N'-cyclohexyl group (C6 ring), which is differentiated from its closest commercially catalogued analog, N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-cycloheptyloxalamide (CAS 872722-77-5), which features an N'-cycloheptyl group (C7 ring). The one-methylene ring expansion in the comparator increases molecular weight by 14.03 Da (target: 443.94 g/mol; comparator: 457.97 g/mol) and is predicted to raise the computed XLogP by approximately +0.3 to +0.5 log units, consistent with the addition of a methylene unit to an aliphatic ring system [1]. This difference is relevant for assay conditions where lipophilicity-driven nonspecific binding or aggregation must be controlled [2].

Lipophilicity Drug-likeness Permeability

Electronic Modulation via 4-Chlorophenyl vs. 4-Fluorophenyl Sulfonyl Substituent

The target compound contains a 4-chlorophenyl sulfonyl group, whereas the structurally analogous N-Cyclohexyl-N'-({3-[(4-fluorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide (CAS 872722-75-3) contains a 4-fluorophenyl sulfonyl group. The Hammett σp constant for Cl (0.23) vs. F (0.06) indicates the 4-chloro substituent is significantly more electron-withdrawing by the resonance component than 4-fluoro, which alters the electron density on the sulfonamide sulfur and the adjacent oxazinan nitrogen [1]. This electronic difference can affect the pKa of the sulfonamide NH and hydrogen-bond acceptor strength of the sulfonyl oxygens, potentially shifting target binding affinity and selectivity in enzyme inhibition assays .

Electronic effects SAR Sulfonamide

Hydrogen Bond Donor Count Differentiation and Implications for Permeability and Solubility

The target compound possesses exactly two hydrogen bond donor (HBD) atoms (both from the oxalamide NH groups), consistent with the class of N,N'-disubstituted oxalamides [1]. In contrast, analogs with N-(2-hydroxyethyl) or N-(3-hydroxypropyl) termini (e.g., CAS 872881-31-7) introduce a third HBD via the hydroxyl group, increasing HBD count to 3. The target's HBD count of 2, combined with an HBA count of 6, yields an HBD/HBA ratio that is more favorable for passive membrane permeability according to Lipinski and Veber guidelines, relative to hydroxyl-bearing analogs that add H-bond donor capacity without a compensating permeability advantage [2].

Hydrogen bonding ADME Drug-likeness

Rotatable Bond Count and Conformational Flexibility Relative to Benzyl-Substituted Analogs

The target compound has 5 rotatable bonds, reflecting the cyclohexyl terminus attached to a rigid oxalamide linker and the oxazinan ring system [1]. In contrast, N-benzyl-substituted analogs within the same oxazinan-sulfonyl-oxalamide series (e.g., CAS 872976-75-5, N'-benzyl-N-{3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide) introduce an additional benzylic rotatable bond and a planar aromatic ring that can engage in π-stacking interactions not available to the saturated cyclohexyl group . The lower rotatable bond count of the target may reduce the entropic penalty upon protein binding, potentially improving binding enthalpy–entropy compensation in target engagement, though this remains a class-level inference absent direct binding thermodynamics data.

Conformational entropy Ligand efficiency SAR

Recommended Application Scenarios for N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-cyclohexyloxamide Based on Available Evidence


Screening Library Diversification: Filling the Cyclohexyl-Substituted Oxalamide Niche

The compound fills a specific combinatorial niche as a cyclohexyl-substituted oxalamide within the broader sulfonyl-oxazinan series. Its saturated cyclohexyl ring provides a three-dimensional aliphatic character distinct from the planar benzyl, phenethyl, or heteroaryl-substituted analogs prevalent in screening decks, which may improve three-dimensional diversity metrics (e.g., Fsp³) in compound collections [1]. Procurement is justified when the screening objective specifically requires cycloaliphatic terminal groups for SAR exploration.

Physicochemical Control Compound for LogP- and HBD-Matched Pair Analysis

With a computed XLogP of 2.7, HBD count of 2, and TPSA of 113 Ų, the compound can serve as a matched physicochemical control when paired with its cycloheptyl analog (estimated higher LogP) or 4-fluorophenyl analog (different electronic profile) in permeability, solubility, or metabolic stability assays [1]. The quantitative differences in these properties (ΔMW, ΔLogP, Δσp) are calculable and enable structure-property relationship (SPR) studies.

Negative Control or Inactive Analog for Sulfonamide Target Engagement Studies

In the absence of published potency data, the compound may be procured as a candidate negative control for sulfonamide-binding enzyme assays (e.g., carbonic anhydrase, sulfonamide-sensitive proteases), provided that its lack of activity is first confirmed empirically against the specific target of interest. Its structural similarity to active sulfonamide pharmacophores makes it suitable for discriminating target-specific binding from nonspecific sulfonamide-mediated effects.

Synthetic Intermediate or Scaffold for Late-Stage Functionalization Chemistry

The oxalamide linker and the free oxazinan ring position offer potential sites for further derivatization. The compound can be used as a starting scaffold for medicinal chemistry campaigns exploring substitution at the cyclohexyl ring (e.g., 4-hydroxy, 4-amino) or modification of the 4-chlorophenyl group, enabling SAR expansion around the oxazinan-sulfonyl-oxalamide core.

Quote Request

Request a Quote for N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-cyclohexyloxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.